2-(4-Methoxybenzyloxy)ethanol

Description

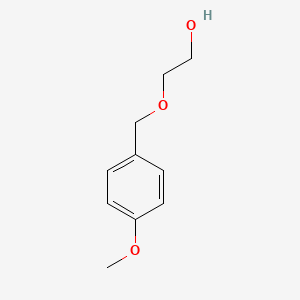

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXZOQVBYCJBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434852 | |

| Record name | 2-(4-METHOXYBENZYLOXY)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13807-89-1 | |

| Record name | 2-[(4-Methoxyphenyl)methoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13807-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-METHOXYBENZYLOXY)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methoxybenzyloxy Ethanol and Its Precursors

Established Synthetic Routes to the Core Structure

The foundational synthesis of 2-(4-Methoxybenzyloxy)ethanol and related structures often involves the reaction of a substituted alcohol with a benzyl (B1604629) halide. A common approach is the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide. For instance, the reaction of an alcohol with p-methoxybenzyl chloride (PMBCl) in the presence of a base like sodium hydride affords the corresponding p-methoxybenzyl (PMB) ether.

Another established method involves the use of a trichloroacetimidate (B1259523). This reaction allows for the formation of an ether from stoichiometric amounts of a trichloroacetimidate and an alcohol without the need for a Brønsted or Lewis acid catalyst. researchgate.net For example, 2-(4-Methoxybenzyloxy)-4-methylquinoline can react with methyl triflate in the presence of an alcohol to transfer the para-methoxybenzyl (PMB) protecting group to the alcohol in high yield under mild conditions. researchgate.net

A patent describes a method for synthesizing a related compound, 2-(4-benzyloxyphenyl)ethanol, by reacting p-hydroxyphenethyl alcohol with benzyl chloride in the presence of potassium hydroxide (B78521) and a phase-transfer catalyst. google.com This process involves the formation of potassium 4-hydroxyphenethyl ethoxide, followed by reaction with benzyl chloride in toluene. google.com While not identical, this methodology illustrates a common strategy for constructing the core benzyloxyethanol (B8438363) framework.

Development of Improved Synthetic Efficiencies and Scalability

Efforts to enhance the efficiency and scalability of synthesizing this compound and its analogs have focused on optimizing reaction conditions and minimizing byproducts. A patented method for a similar compound, 2-(4-benzyloxyphenyl)ethanol, reports a yield of 73.15% with a purity of 99.6%. google.com This process was designed to address the shortcomings of traditional methods, which were often lengthy, complex, and resulted in low yields and numerous byproducts. google.com The improved method involves simple operations and results in fewer byproducts. google.com

For the synthesis of related benzyl ethers, solid-phase organic synthesis (SPOS) has been explored. For example, a 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin was synthesized in a two-step sequence under microwave irradiation, which involved the reaction of Merrifield resin with vanillin, followed by reduction with sodium borohydride. ias.ac.in This solid-phase approach offers advantages in terms of simplified work-up and potential for automation. ias.ac.in

The table below summarizes a selection of synthetic methods and their reported yields for related benzyloxyethanol compounds.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| p-Hydroxyphenethyl alcohol, Benzyl chloride | Potassium hydroxide, Toluene | 2-(4-Benzyloxy phenyl) ethanol (B145695) | 73.15% | google.com |

| 2-Bromo-1-(4-methoxyphenyl)ethanone, Phenol (B47542) | Base | 1-(4-Methoxyphenyl)-2-phenoxyethanone | 90% | rsc.org |

| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, 2-Methoxyphenol | Base | 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone | 95% | rsc.org |

Chemo- and Regioselective Synthesis Approaches

Chemo- and regioselectivity are crucial in the synthesis of complex molecules to ensure that the desired functional groups react in the correct manner and at the correct position. In the synthesis of alkoxy-substituted aromatic compounds, regioselectivity is key. For example, in the synthesis of alkyl-methoxyoxiranes from α-alkyl-α,α',α'-trichlorocyclanones and methanolic sodium methoxide, the regioselectivity of the reaction is a critical factor.

While specific literature on the chemo- and regioselective synthesis of this compound is not extensively detailed in the provided search results, the principles can be inferred from related syntheses. The choice of protecting groups and the reaction conditions play a vital role in directing the outcome of the synthesis. For instance, the use of a para-methoxybenzyl (PMB) group is a common strategy for protecting alcohols, and its selective removal under specific conditions is a well-established technique in organic synthesis.

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. uniroma1.it This includes using less hazardous chemicals, reducing waste, and improving energy efficiency. uniroma1.it In the context of synthesizing this compound and its precursors, several green chemistry approaches have been considered.

One approach is the use of catalyst-free reactions in aqueous media under microwave irradiation. rsc.org This method avoids the use of hazardous solvents and can lead to shorter reaction times and improved energy efficiency. rsc.org Another green approach involves the use of biocatalysis, where enzymes are used to carry out chemical transformations. mdpi.com Biocatalytic methods can offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and solvents. mdpi.com

The development of synthetic routes that minimize the number of steps and maximize atom economy are also central to green chemistry. For example, a protocol to synthesize ethanol from paraformaldehyde, CO2, and H2 using a Ru–Co bimetallic catalyst has been proposed as a greener alternative to traditional methods. rsc.org While not directly related to this compound, this illustrates the trend towards more sustainable chemical synthesis.

Synthesis of Chiral Analogues and Stereoselective Pathways

The synthesis of chiral molecules, which are non-superimposable on their mirror images, is of great importance, particularly in the pharmaceutical industry. The development of stereoselective pathways to produce specific enantiomers of this compound analogues is an active area of research.

One common method for synthesizing chiral alcohols is the enantioselective reduction of a corresponding ketone. mdpi.com This can be achieved using chiral catalysts or biocatalysts. For example, the reduction of a ketone using a metal catalyst like a ruthenium complex with a chiral ligand can produce a specific enantiomer of the alcohol with high enantiomeric excess. google.com

Biocatalytic methods, employing enzymes such as ketoreductases, are also highly effective for the enantioselective synthesis of chiral alcohols. mdpi.com These enzymatic reductions often proceed with high yield and excellent enantioselectivity. mdpi.com The table below presents examples of stereoselective syntheses for chiral alcohol precursors.

| Substrate | Catalyst/Enzyme | Product | Enantiomeric Excess (e.e.) | Reference |

| 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | Ketoreductase from Hansenula polymorpha | (S)-2-Chloro-1-(3-chloro-4-fluorophenyl)ethanol | 100% | mdpi.com |

| 2',4'-Trichloroacetophenone | [Ru(p-cymene)Cl2]2 / (R,R)-TsDPEN | (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | High | google.com |

| 4,5-Dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepin-2,3-dione | Nocardia salmonicolor SC 6310 | (3R-cis)-1,3,4,5-Tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)-2H-1-benzazepin-2-one | 99.8% | mdpi.com |

These examples demonstrate the power of stereoselective synthesis to produce optically pure compounds, which is crucial for applications where a specific stereoisomer is required.

Chemical Reactivity and Mechanistic Studies of 2 4 Methoxybenzyloxy Ethanol

Investigations into Hydroxyl Group Derivatization and Functionalization

The terminal hydroxyl group of 2-(4-methoxybenzyloxy)ethanol is a primary alcohol, making it readily available for a variety of derivatization and functionalization reactions. These transformations are fundamental in organic synthesis for altering the molecule's physical properties or for building more complex structures.

Common derivatization reactions include esterification, where the alcohol reacts with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. For instance, the Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis to produce the corresponding ester. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol in excess or by removing water as it is formed. masterorganicchemistry.com Another approach is the reaction with more reactive species such as p-methoxybenzyl chloride to form ethers or with penicillin-derived compounds to form p-methoxybenzyl esters. fiveable.megoogle.com

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate, which then facilitates nucleophilic substitution reactions. The formation of ethers through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated to an alkoxide and then reacted with an alkyl halide, is also a key functionalization pathway. total-synthesis.comjk-sci.com

Table 1: Examples of Hydroxyl Group Derivatization Reactions

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Esterification | Acid Chloride, Base (e.g., Pyridine) | Ester |

| Etherification | Alkyl Halide, Strong Base (e.g., NaH) | Ether |

| Tosylation | Tosyl Chloride, Base (e.g., Pyridine) | Tosylate |

Exploration of Ether Cleavage and Formation Reactions

The ether linkages in this compound, particularly the p-methoxybenzyl (PMB) ether, are of significant interest due to the PMB group's role as a common protecting group for alcohols in organic synthesis. total-synthesis.com

Ether Cleavage: The PMB ether is susceptible to cleavage under specific conditions, which allows for the deprotection of the alcohol. Unlike simple benzyl (B1604629) ethers, the PMB group can be removed under oxidative conditions due to the electron-donating methoxy (B1213986) group, which stabilizes the resulting carbocation intermediate. total-synthesis.com A standard reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chem-station.com The mechanism involves a single electron transfer from the electron-rich PMB ether to DDQ, forming a charge-transfer complex. chem-station.com Subsequent fragmentation and hydrolysis release the deprotected alcohol and p-methoxybenzaldehyde. chem-station.com

Other methods for PMB ether cleavage include:

Acid-catalyzed cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave the PMB group. The reaction proceeds via protonation of the ether oxygen, followed by cleavage to form a stable p-methoxybenzyl cation. kiesslinglab.com

Metal-free photoredox catalysis: This method uses a photoredox catalyst with air and ammonium (B1175870) persulfate as terminal oxidants, offering a greener alternative. acs.org

Heterogeneous catalysis: An oxovanadium catalyst (V-MPS4) with a thiol nucleophile has been shown to effectively deprotect PMB ethers, including those of primary, secondary, and tertiary alcohols. nih.govjst.go.jp

Ether Formation: The synthesis of this compound itself is a key example of ether formation. The Williamson ether synthesis is the most common and versatile method. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with a primary alkyl halide. jk-sci.comwikipedia.org To synthesize this compound, sodium 2-hydroxyethoxide could be reacted with p-methoxybenzyl chloride. Alternatively, the sodium salt of p-methoxybenzyl alcohol could be reacted with 2-chloroethanol. The former is generally preferred as it involves a more reactive primary halide. wikipedia.org Other methods for forming PMB ethers include using p-methoxybenzyl alcohol with a Lewis acid catalyst like Yb(OTf)₃ or reacting an alcohol with p-methoxybenzyl trichloroacetimidate (B1259523) under acidic conditions. chem-station.comacs.org

Table 2: Common Reagents for PMB Ether Cleavage and Formation

| Process | Method | Typical Reagents |

| Cleavage | Oxidative | DDQ, Ceric Ammonium Nitrate (B79036) (CAN) |

| Acid-Catalyzed | Trifluoroacetic Acid (TFA), Trifluoromethanesulfonic acid (TfOH) | |

| Catalytic | Nitroxyl (B88944) radical/PIFA, V-MPS4/Thiol | |

| Formation | Williamson Synthesis | Alcohol, NaH, PMB-Cl |

| Lewis Acid Catalysis | Alcohol, PMB-OH, Yb(OTf)₃ | |

| Trichloroacetimidate | Alcohol, PMB-O(C=NH)CCl₃, Acid Catalyst |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Moiety

Electrophilic Aromatic Substitution: The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). ucalgary.ca This is due to the presence of two electron-donating groups: the methoxy group (-OCH₃) and the benzyloxyethanol (B8438363) group (-OCH₂CH₂OH). Both are strong activating groups and are ortho, para-directors. ucalgary.ca The general mechanism for EAS involves two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. byjus.comuci.edu

Common EAS reactions include:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst would lead to substitution primarily at the positions ortho to the existing substituents.

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring, again at the ortho positions. masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation or acylation using an alkyl/acyl halide and a Lewis acid catalyst would also occur at the activated ortho positions.

Due to the strong activation by two groups, polysubstitution can be a potential issue, and milder reaction conditions are often sufficient compared to those needed for benzene (B151609) itself. ucalgary.ca The directing effects of the two groups reinforce each other, strongly favoring substitution at the positions ortho to both the methoxy and the ether groups.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the aromatic moiety of this compound is generally not feasible under standard conditions. SNAr reactions require an aromatic ring that is electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halide). researchgate.net The aromatic ring in this molecule is electron-rich due to the two electron-donating groups, which disfavors attack by nucleophiles. Therefore, reactions involving the direct displacement of a group on the aromatic ring by a nucleophile are not a characteristic feature of this compound's reactivity.

Oxidative Transformations and Stability Investigations

The structure of this compound presents two main sites for oxidative transformations: the primary alcohol and the benzylic C-H bonds of the PMB group.

The primary alcohol can be oxidized to form an aldehyde or, under stronger conditions, a carboxylic acid. However, the more significant oxidative reaction for this molecule is the cleavage of the PMB ether, as discussed in section 3.2. This oxidative lability is a key feature of its chemical profile. acs.org Reagents like DDQ or ceric ammonium nitrate (CAN) selectively oxidize the electron-rich PMB group, leading to the deprotection of the primary alcohol. total-synthesis.comacs.org

More recently, catalytic systems have been developed for this transformation. An electronically tuned nitroxyl radical catalyst, in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), can achieve the oxidative deprotection of PMB ethers. acs.orgorganic-chemistry.org Interestingly, by using an excess of the co-oxidant, this system can facilitate the direct, one-step oxidation of the PMB-protected alcohol to the corresponding carbonyl compound (an aldehyde in this case). acs.orgorganic-chemistry.org Aerobic oxidation protocols using catalysts like Fe(NO₃)₃ and TEMPO have also been developed to convert PMB ethers directly to aldehydes or ketones. researcher.life

Investigations into the stability of this compound would focus on its susceptibility to these oxidative conditions. While the PMB group is intentionally designed to be cleaved oxidatively, the molecule is generally stable under non-oxidative acidic and basic conditions, allowing for a wide range of other chemical manipulations. fiveable.me The selective cleavage of the PMB ether in the presence of other protecting groups like tert-butyldiphenylsilyl (TBDPS) ethers highlights the specific nature of its oxidative instability. universiteitleiden.nl

Computational Probing of Reaction Mechanisms and Energetics

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the mechanisms and energetics of reactions involving molecules like this compound. These studies can elucidate transition state structures, reaction pathways, and activation barriers that are difficult to determine experimentally.

For ether cleavage reactions , DFT calculations have been used to study the mechanisms of base-catalyzed cleavage of β-O-4 ether linkages, which are structurally related to the ether bond in this molecule. nih.govfrontiersin.org These studies can compare different pathways, such as enol-formation versus epoxide-formation, and predict activation barriers for different catalysts (e.g., NaOH vs. KOH), helping to identify the most efficient conditions for depolymerization of related structures like lignin. nih.govfrontiersin.org DFT has also been applied to understand the gas-phase decomposition of ethers catalyzed by hydrogen halides, analyzing the reaction force and electronic flux to break down the concerted mechanism into distinct events like proton transfer and C-O bond cleavage. unirioja.es

In the context of electrophilic aromatic substitution , computational studies can model the formation and stability of the arenium ion intermediate. By calculating the energy of the intermediates for ortho, meta, and para attack, these methods can quantitatively predict the directing effects of substituents like the methoxy and alkoxy groups, confirming their ortho, para-directing nature.

Furthermore, computational studies on the homolytic bond dissociation enthalpies (BDEs) of ethers can provide fundamental data on the strength of the C-O bonds. rsc.org High-level ab initio and DFT methods have been used to calculate these values, which are crucial for understanding thermal stability and reactivity in radical-mediated processes. rsc.org

Table 3: Computationally Studied Parameters for Related Reactions

| Reaction Type | Computational Method | Studied Parameters | Key Findings |

| Base-Catalyzed Ether Cleavage | DFT (M06/6-31G*) | Activation Barriers, Rate Constants, Reaction Pathways | KOH catalysis shows the lowest activation barrier; identifies thermodynamically favored pathways. nih.govfrontiersin.org |

| Acid-Catalyzed Ether Decomposition | DFT (ωB97XD/LANL2DZ) | Activation Free Energy, Transition State Geometry | Mechanism is concerted but divisible into proton transfer and C-O cleavage events. unirioja.es |

| Homolytic Ether Cleavage | DFT (wB97), G4, G3 | Bond Dissociation Enthalpies (BDEs) | Quantifies C-O bond strength and substituent effects on stability. rsc.org |

Applications in the Synthesis of Complex Molecular Architectures

Utilization as a Building Block in Natural Product Total Synthesis

The structural framework of 2-(4-Methoxybenzyloxy)ethanol makes it an invaluable starting material or intermediate in the total synthesis of various natural products, particularly those belonging to the lignan (B3055560) family. Lignans are a large group of polyphenolic compounds found in plants, many of which exhibit a broad range of biological activities, including anti-tumor and antifungal properties.

One notable example is the stereoselective synthesis of (–)-Centrolobine. This natural product, isolated from the heartwood of Centrolobium robustum, features a cis-2,6-disubstituted tetrahydropyran (B127337) core. In a reported synthesis, derivatives of this compound are employed to construct key fragments of the target molecule. The methoxybenzyl group serves as a reliable protecting group for the hydroxyl function, which is crucial during the multi-step synthesis. This protection strategy allows for selective reactions at other parts of the molecule without affecting the hydroxyl group until its deprotection is required in the final stages of the synthesis. The precise control offered by the methoxybenzyl ether moiety is instrumental in achieving the desired stereochemistry of the final natural product.

The synthesis of various lignan analogues often relies on building blocks derived from phenylpropene units. The 4-methoxybenzyloxy group provides a stable yet readily cleavable protecting group for phenolic hydroxyls, which are common in lignan precursors. This allows chemists to perform complex chemical transformations on other parts of the molecule before revealing the phenol (B47542) group, a key step in the final construction of many biologically active lignans.

Strategic Intermediate in the Preparation of Pharmaceutical Precursors

The utility of this compound extends significantly into the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of precursors for active pharmaceutical ingredients (APIs). A prominent area of application is in the development of Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of compounds that act on estrogen receptors, exhibiting tissue-specific agonist or antagonist activity, making them vital in the treatment of conditions like osteoporosis, breast cancer, and cardiovascular disease.

The synthesis of various SERMs with complex backbones, such as those based on benzothiophene (B83047) or tetrahydrofluorenone structures, often requires multi-step synthetic sequences. In these sequences, this compound can be used to introduce a protected hydroxyethyl (B10761427) side chain onto a core scaffold. The 4-methoxybenzyl (MPM) group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions (e.g., basic, nucleophilic, and mildly acidic conditions) and its selective removal under oxidative or strongly acidic conditions.

For instance, in the synthesis of novel SERM candidates, a fragment derived from this compound can be coupled to a larger heterocyclic or polycyclic core. This strategic incorporation allows for the late-stage introduction of a hydroxyethyl group, which can be critical for the final compound's biological activity and pharmacokinetic profile. The reliability of the MPM protecting group ensures high yields and minimizes the formation of byproducts during the construction of these complex pharmaceutical precursors.

Table 1: Application of this compound in Pharmaceutical Precursor Synthesis

| Target Molecule Class | Role of this compound | Key Advantage |

|---|---|---|

| Selective Estrogen Receptor Modulators (SERMs) | Introduction of a protected hydroxyethyl side chain | Stability of the 4-methoxybenzyl (MPM) protecting group under various reaction conditions, allowing for complex molecular assembly. |

Contribution to the Synthesis of Agrochemical and Material Science Targets

While the related compound, 2-(4-benzyloxyphenyl)ethanol, is noted as an intermediate in the synthesis of agrochemicals and novel materials, the direct application of this compound in these specific fields is not as extensively documented in available research. The synthesis of certain pesticides, such as the insecticide etofenprox, involves intermediates like 2-(4-ethoxyphenyl)-2-methyl propyl alcohol, which shares structural similarities but is distinct.

In material science, derivatives containing the methoxybenzoyl moiety have been used to create liquid crystalline polymers. For example, monomers like 2,5-bis(4′-methoxybenzoyloxy)benzyl acrylate (B77674) have been synthesized and polymerized to investigate their mesomorphic behavior. However, these applications utilize more complex derivatives rather than this compound directly as a primary building block. Further research may uncover more direct roles for this compound in the development of novel agrochemicals and functional materials.

Development of Novel Heterocyclic Systems Incorporating the Methoxybenzyloxy Moiety

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. The synthesis of novel heterocyclic systems is a central goal of medicinal chemistry. This compound has proven to be a useful reagent in the construction of such systems, particularly substituted pyrimidines.

An efficient synthetic route has been developed for 2,5-disubstituted pyrimidines, which are known to possess a wide range of biological activities. In this methodology, 2-substituted benzyloxy-5-bromopyrimidines are key intermediates. These are synthesized by reacting 2-chloro-5-bromopyrimidine with a substituted benzyl (B1604629) alcohol, such as this compound, in the presence of a base like cesium carbonate.

The resulting intermediate, which incorporates the methoxybenzyloxy moiety, can then undergo further reactions, such as palladium-catalyzed Suzuki coupling with various aryl boronic acids. This strategy allows for the creation of a diverse library of 2,5-disubstituted pyrimidines with potential therapeutic applications. The methoxybenzyloxy group in this context serves as a stable ether linkage that is integral to the final molecular structure.

Table 2: Synthesis of a Heterocyclic Intermediate

| Reactants | Product | Conditions | Application |

|---|

Stereocontrol and Asymmetric Induction in Synthetic Pathways Employing this Compound

Achieving stereocontrol—the ability to selectively produce a single stereoisomer of a chiral molecule—is one of the most significant challenges in modern organic synthesis, particularly for pharmaceuticals and natural products where biological activity is often dependent on a specific 3D arrangement of atoms.

The use of this compound and its derivatives plays a role in stereocontrolled synthesis, primarily through its function as a protecting group for a chiral alcohol. In the total synthesis of (–)-Centrolobine, for instance, a chiral secondary alcohol fragment is a key intermediate. Protecting the hydroxyl group of this fragment as a 4-methoxybenzyl ether is a critical step. This protection allows for subsequent chemical transformations to be carried out at other positions of the molecule with high stereoselectivity.

The bulky nature of the 4-methoxybenzyl group can influence the stereochemical outcome of nearby reactions through steric hindrance, guiding incoming reagents to attack from the less hindered face of the molecule. This leads to the formation of the desired diastereomer with high selectivity. The successful introduction of the cis-2,6-disubstituted tetrahydropyran core of (–)-Centrolobine via a radical cyclization reaction is dependent on the stereochemistry established in earlier steps, which are facilitated by the use of protecting groups derived from compounds like this compound. This demonstrates how the compound indirectly contributes to asymmetric induction by enabling stereoselective transformations in complex synthetic routes.

Advanced Spectroscopic and Computational Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of 2-(4-Methoxybenzyloxy)ethanol in solution. nih.gov The molecule's inherent flexibility, stemming from several rotatable single bonds (C-C and C-O), results in a dynamic equilibrium of various conformers. NMR techniques allow for the study of this dynamic behavior and the time-averaged structure of the molecule. auremn.org.br

Structural Assignment: One-dimensional ¹H and ¹³C NMR spectra provide the primary evidence for the molecular skeleton.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the methoxy-substituted ring, the benzylic methylene (B1212753) protons (-O-CH₂-Ar), the methylene protons of the ethyl ether linkage (-O-CH₂-CH₂-OH), the terminal methylene protons adjacent to the hydroxyl group (-CH₂-OH), the hydroxyl proton (-OH), and the methoxy (B1213986) group protons (-OCH₃). The splitting patterns (multiplicity) and coupling constants (J-values) of these signals reveal connectivity between adjacent protons.

¹³C NMR: The carbon spectrum provides the number of chemically non-equivalent carbon atoms. Signals corresponding to the aromatic carbons (including the methoxy- and benzyloxy-substituted carbons), the benzylic carbon, the two aliphatic carbons of the ethanol (B145695) moiety, and the methoxy carbon can be assigned.

Conformational Analysis: Two-dimensional NMR experiments are employed to probe the molecule's three-dimensional structure and preferred conformations.

COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, confirming the connectivity of the proton spin systems within the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the definitive assignment of carbon signals based on their attached protons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for conformational analysis. They detect through-space interactions between protons that are close to each other (typically <5 Å), regardless of their bonding connectivity. For this compound, NOE/ROE correlations between the benzylic protons and the aromatic protons, as well as between different protons along the flexible ethyl ether chain, can help determine the preferred spatial arrangement and rotational isomers around the C-O and C-C bonds. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to -OCH₃) | 6.8 - 7.0 (d) | 113 - 115 |

| Aromatic CH (ortho to -CH₂O) | 7.2 - 7.4 (d) | 129 - 131 |

| Aromatic C (ipso to -OCH₃) | - | 158 - 160 |

| Aromatic C (ipso to -CH₂O) | - | 130 - 132 |

| Benzylic -CH₂- | 4.4 - 4.6 (s) | 72 - 74 |

| -O-CH₂-CH₂OH | 3.6 - 3.8 (t) | 69 - 71 |

| -CH₂-OH | 3.7 - 3.9 (t) | 61 - 63 |

| Methoxy -OCH₃ | 3.7 - 3.9 (s) | 55 - 56 |

Mass Spectrometry (MS) in Reaction Monitoring and Complex Mixture Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to monitor its formation or consumption in chemical reactions.

Reaction Monitoring: In synthetic chemistry, MS, often coupled with liquid chromatography (LC-MS), provides a rapid and sensitive method for tracking the progress of a reaction. nih.gov For instance, in a synthesis producing this compound, small aliquots of the reaction mixture can be analyzed over time. The appearance and increasing intensity of the molecular ion peak corresponding to the product ([M+H]⁺, [M+Na]⁺, or [M]⁺˙ depending on the ionization method) confirms its formation. Concurrently, the diminishing intensity of reactant peaks can be observed. This allows for the optimization of reaction conditions such as time, temperature, and catalyst loading. thermofisher.com

Complex Mixture Analysis: When this compound is part of a complex matrix, such as in byproduct analysis or environmental samples, MS provides the necessary selectivity and sensitivity for its detection and quantification. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can determine the accurate mass of the molecular ion to within a few parts per million (ppm). This high accuracy allows for the calculation of a unique elemental formula (e.g., C₁₀H₁₄O₃), providing a high degree of confidence in its identification even in the presence of other components with similar nominal masses. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide structural information that can be used to confirm the identity of the compound. For this compound, characteristic fragmentation pathways would include:

Cleavage of the benzylic C-O bond to produce the stable 4-methoxybenzyl cation (tropylium ion) at m/z 121.

Loss of the hydroxyethyl (B10761427) group (-CH₂CH₂OH).

Other fragments related to the ethylene (B1197577) glycol ether moiety.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. agroparistech.frarxiv.org These methods are excellent for identifying the functional groups present in this compound and can provide insights into its molecular structure and intermolecular interactions, such as hydrogen bonding.

Functional Group Identification: The vibrational spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending motions of its constituent bonds.

O-H Stretch: A strong, broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is a definitive indicator of the hydroxyl group. The broadness of this peak suggests the presence of intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and methoxy groups) are observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). sapub.org

C=C Aromatic Stretches: Medium to strong bands in the 1450-1610 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-O Stretches: The spectrum will contain strong C-O stretching bands. The aryl-ether (Ar-O-CH₂) and alkyl-ether (CH₂-O-CH₂) stretches typically appear in the 1250-1000 cm⁻¹ region. The C-O stretch of the primary alcohol is also found in this range.

Out-of-Plane Bending: Bending vibrations for the substituted benzene ring appear in the 900-675 cm⁻¹ region.

While many functional groups are active in both IR and Raman spectroscopy, their intensities can differ. For instance, the symmetric vibrations of the non-polar aromatic ring often produce strong signals in the Raman spectrum, whereas the polar O-H and C-O bonds give rise to strong absorptions in the IR spectrum. researchgate.netresearchgate.net This complementarity is essential for a complete vibrational assignment.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong | Strong |

| CH₂ Bend | 1440 - 1480 | Medium | Medium |

| Aryl Ether C-O Stretch | 1230 - 1270 | Strong | Medium |

| Alkyl Ether C-O Stretch | 1080 - 1150 | Strong | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

While this compound itself may be a liquid or oil at room temperature, its conversion into a solid crystalline derivative (e.g., a benzoate, tosylate, or urethane) allows for analysis by single-crystal X-ray crystallography. This technique provides the most definitive and precise information about the molecular structure in the solid state. nih.gov

By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a three-dimensional electron density map of the molecule can be generated. This map reveals the precise spatial coordinates of each atom in the crystal lattice. The key structural parameters obtained include:

Bond Lengths: Highly accurate measurements of the distances between bonded atoms.

Bond Angles: The angles formed by three consecutively bonded atoms.

Torsion (Dihedral) Angles: The angles describing the rotation around a chemical bond, which define the specific conformation adopted by the molecule in the crystal.

Intermolecular Interactions: The analysis reveals how molecules are arranged in the crystal lattice, providing clear evidence of non-covalent interactions such as hydrogen bonds (e.g., involving the hydroxyl group) and π-π stacking between the aromatic rings of adjacent molecules. nih.gov

This information is invaluable as it provides an experimental snapshot of a low-energy conformation of the molecular backbone, which can be used to validate or benchmark the results from computational chemistry methods.

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Parameter Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research for modeling molecular properties. scispace.comresearchgate.net For this compound, DFT can be used to predict a wide range of properties before they are measured experimentally or to help interpret experimental data. dergipark.org.trnih.gov

Structural Optimization and Energetics: DFT calculations can find the minimum energy (most stable) geometry of the molecule in the gas phase. By performing a conformational search, the relative energies of different rotational isomers can be calculated, providing insight into the molecule's preferred shape.

Spectroscopic Parameter Prediction:

Vibrational Frequencies: DFT can calculate the harmonic vibrational frequencies of the optimized structure. researchgate.net These theoretical frequencies correspond to the fundamental vibrational modes and can be directly compared with experimental IR and Raman spectra. This comparison is crucial for making a detailed and accurate assignment of the experimental bands. researchgate.net

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated, which are then converted into NMR chemical shifts. dergipark.org.tr Comparing these predicted shifts with experimental data helps to confirm structural assignments and can even be used to distinguish between different isomers or conformers.

Electronic Properties: DFT provides detailed information about the molecule's electronic structure. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of chemical reactivity. researchgate.netopenaccesspub.org

Table 3: Representative DFT-Calculated Properties for a Molecule like this compound Calculations typically performed using a basis set such as 6-311++G(d,p).

| Property | Description | Predicted Outcome |

|---|---|---|

| Optimized Geometry | Lowest energy structure | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | Measure of the molecule's overall polarity | Influences intermolecular forces and solubility. |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. sciopen.com For a flexible molecule like this compound, MD is an ideal tool for exploring its conformational landscape and understanding its interactions with its environment, such as a solvent. dntb.gov.ua

Conformational Sampling: An MD simulation starts with an initial structure (often from DFT optimization) placed in a simulation box, typically filled with solvent molecules (e.g., water). The forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved to propagate the system forward in time, generating a trajectory of atomic positions. This trajectory provides a dynamic picture of the molecule's behavior. By analyzing the trajectory, one can:

Identify the most populated (lowest free energy) conformational states.

Determine the energy barriers for transitions between different conformers.

Understand the range of motion and flexibility of different parts of the molecule, such as the ether linkage.

Enhanced sampling techniques can be employed to overcome energy barriers and explore the conformational space more efficiently than standard MD. boisestate.edunih.govfrontiersin.org

Intermolecular Interactions: MD simulations explicitly model the interactions between the solute (this compound) and the solvent molecules. This allows for a detailed study of solvation, including the structure and dynamics of the solvent shell around the molecule and the specific hydrogen bonding patterns between the molecule's hydroxyl and ether oxygens and the solvent.

In Silico Studies of Molecular Recognition and Interactions of Derivatives

In silico studies use computational approaches to investigate how derivatives of this compound might interact with biological macromolecules, such as proteins or nucleic acids. nih.gov These methods are fundamental in fields like drug discovery and materials science for predicting molecular recognition events.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). If a derivative of this compound were being investigated for biological activity, docking could be used to place it into the active site of a target protein. The process involves:

Generating a set of possible conformations for the ligand.

Positioning these conformations within the receptor's binding site.

Evaluating the binding affinity for each pose using a scoring function, which estimates the free energy of binding.

The results provide hypotheses about the binding mode and can identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) that stabilize the complex. nih.gov

Advanced Simulations: Following docking, MD simulations of the ligand-receptor complex can be performed. These simulations provide a dynamic view of the interaction, assessing the stability of the predicted binding pose and revealing how the ligand and protein might adapt to each other's presence. Free energy calculation methods, such as MM/PBSA or free energy perturbation (FEP), can then be used to obtain more accurate estimates of the binding affinity. These in silico studies are crucial for rationally designing new derivatives with improved binding and desired functional effects.

Strategic Role in Protecting Group Chemistry

The p-Methoxybenzyl (PMB) Group: Historical Development and Academic Significance

First introduced to the synthetic community by Yonemitsu in 1982, the p-methoxybenzyl group, often abbreviated as PMB or sometimes as MPM (p-methoxyphenylmethyl), was developed as a protective shield for alcohols and other nucleophilic centers. rsc.org Its academic significance burgeoned from its distinct advantage over the simple benzyl (B1604629) (Bn) group. The presence of an electron-donating methoxy (B1213986) group at the para position of the benzene (B151609) ring renders the PMB ether more susceptible to oxidative cleavage, a property that allows for its selective removal in the presence of benzyl ethers and other functional groups. rsc.orggoogle.com This feature is critical in multistep organic synthesis where differential protection and deprotection are paramount.

The PMB group's utility extends beyond alcohol protection, encompassing the safeguarding of carboxylic acids, thiols, amines, and amides. rsc.org Its stability under a wide array of reaction conditions, coupled with the mild conditions required for its removal, has made it an indispensable tool for synthetic chemists. The electron-donating nature of the PMB group can also be strategically employed to modulate the reactivity of neighboring functional groups, as demonstrated in the synthesis of complex natural products like (+)-saxitoxin. biosynth.com

Methodologies for the Introduction of the PMB Protecting Group via Related Reagents

The formation of a PMB ether is most commonly achieved through the Williamson ether synthesis. This venerable reaction involves the deprotonation of an alcohol with a moderately strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with a p-methoxybenzyl halide, typically p-methoxybenzyl chloride (PMB-Cl). rsc.org For more sterically hindered or acid-sensitive substrates, alternative, more reactive PMB donors have been developed.

One notable example is p-methoxybenzyl trichloroacetimidate (B1259523), which can protect even hindered tertiary alcohols in the presence of a catalytic amount of acid. rsc.orgbiosynth.com The high reactivity of the trichloroacetimidate leaving group facilitates the reaction under milder conditions. Other methods include the use of p-methoxybenzyl bromide (PMB-Br) or iodide (PMB-I), often with the addition of a catalytic amount of tetrabutylammonium (B224687) iodide to accelerate sluggish reactions. rsc.org The Mitsunobu reaction also provides a pathway to PMB ethers, although it generates stoichiometric byproducts. researchgate.net

| Reagent | Typical Conditions | Substrate Scope |

| p-Methoxybenzyl chloride (PMB-Cl) | NaH, THF/DMF | Primary and secondary alcohols |

| p-Methoxybenzyl trichloroacetimidate | Catalytic acid (e.g., TfOH) | Primary, secondary, and hindered tertiary alcohols |

| p-Methoxybenzyl bromide (PMB-Br) | Base (e.g., K2CO3), Acetone | Alcohols, phenols |

Mechanistic Understanding of PMB Deprotection Strategies (e.g., oxidative, reductive, acidic)

The true strategic value of the PMB group lies in the variety of methods available for its removal, allowing for selective deprotection in complex molecular architectures.

Oxidative Deprotection: The most characteristic method for PMB ether cleavage is oxidative deprotection, commonly employing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.orgbiosynth.com The electron-rich nature of the p-methoxybenzyl group facilitates a single-electron transfer (SET) to DDQ, forming a charge-transfer complex. biosynth.com This is followed by the formation of an oxonium ion, which is subsequently hydrolyzed to release the free alcohol and p-methoxybenzaldehyde. biosynth.com This method is highly selective for PMB ethers over benzyl ethers due to the stabilizing effect of the methoxy group on the intermediate radical cation. rsc.org More recently, metal-free photoredox catalysis has emerged as a greener alternative for oxidative deprotection. total-synthesis.com

Reductive Deprotection: Similar to benzyl ethers, PMB ethers can be cleaved under reductive conditions. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method. researchgate.net However, this method is not orthogonal to other reducible functional groups such as alkenes or alkynes. Dissolving metal reductions, for instance using sodium in liquid ammonia, can also be employed. nih.gov

Acidic Deprotection: PMB ethers exhibit greater acid lability compared to benzyl ethers. rsc.org They can be cleaved using strong acids such as trifluoroacetic acid (TFA) or methanesulfonic acid. nih.govgoogle.com The mechanism involves protonation of the ether oxygen followed by the departure of the stabilized p-methoxybenzyl carbocation. The addition of a scavenger, such as anisole (B1667542) or 1,3-dimethoxybenzene, is often necessary to trap the carbocation and prevent side reactions. google.com

| Deprotection Method | Reagent(s) | Mechanism | Selectivity |

| Oxidative | DDQ, CAN | Single-Electron Transfer | High for PMB over Bn |

| Reductive | H2, Pd/C | Hydrogenolysis | Non-selective for reducible groups |

| Acidic | TFA, Anisole | Carbocation formation | PMB cleaved preferentially over Bn |

Orthogonal Protecting Group Strategies in Multistep Synthesis Incorporating PMB Moieties

Orthogonal protecting group strategies are fundamental to the synthesis of complex molecules, allowing for the selective deprotection of one functional group in the presence of others. nih.govchem-station.com The PMB group is a key player in such strategies due to its unique deprotection profile.

The oxidative cleavage of PMB ethers with DDQ is orthogonal to a wide range of other protecting groups, including silyl (B83357) ethers (e.g., TBS, TIPS), acetals (e.g., MOM, THP), and esters (e.g., acetate, benzoate). rsc.org This allows for the unmasking of a hydroxyl group protected as a PMB ether while leaving these other groups intact. For instance, a molecule bearing both a PMB ether and a tert-butyldimethylsilyl (TBDMS) ether can be selectively deprotected at the PMB-protected alcohol using DDQ, while the TBDMS group can be subsequently removed with a fluoride (B91410) source.

Conversely, the acid lability of the PMB group allows for its selective removal in the presence of more acid-stable groups like benzyl ethers under carefully controlled conditions. google.com This orthogonality is crucial in the synthesis of oligosaccharides and other polyhydroxylated natural products where multiple hydroxyl groups of similar reactivity need to be differentiated. datapdf.com

Development of Novel PMB Transfer Reagents and Catalytic Systems

While traditional methods for introducing the PMB group are effective, they often require strongly basic or acidic conditions that may not be compatible with sensitive substrates. This has spurred the development of novel PMB transfer reagents that operate under milder, often neutral, conditions.

A significant advancement in this area is the development of reagents like 2-(4-methoxybenzyloxy)-4-methylquinoline. researchgate.net This compound, upon activation with methyl triflate, generates a neutral organic salt that efficiently transfers the PMB group to a wide range of alcohols under mild and effectively neutral conditions. researchgate.net This approach avoids the use of strong acids or bases, thereby expanding the substrate scope to include molecules with acid- or base-labile functional groups.

Derivatives, Analogues, and Structure Function Studies

Synthesis and Structural Modification of Related Methoxybenzyloxy-Containing Compounds

The synthesis of compounds containing the methoxybenzyloxy moiety often utilizes the 4-methoxybenzyl (PMB) group as a protecting group for alcohols and carboxylic acids due to its stability and ease of cleavage. The methods for introducing this group are well-established and can be adapted for the synthesis of various derivatives.

One common method for the synthesis of ethers, such as those related to 2-(4-Methoxybenzyloxy)ethanol, is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In the context of synthesizing methoxybenzyloxy-containing compounds, this could involve the reaction of a desired alcohol with 4-methoxybenzyl chloride in the presence of a base.

The 4-methoxybenzyl group can also be introduced to protect carboxylic acids by forming 4-methoxybenzyl esters. This is typically achieved by reacting the carboxylic acid with 4-methoxybenzyl alcohol under activating conditions, or by reacting an acid chloride with 4-methoxybenzyl alcohol. nih.gov These methods provide a versatile toolkit for creating a library of compounds with the core methoxybenzyloxy scaffold for further investigation.

Structural modifications of these compounds can be systematically performed to explore the chemical space around the parent molecule. For instance, the ethylene (B1197577) glycol linker in this compound can be extended or branched. The aromatic ring can be further substituted, or the methoxy (B1213986) group's position can be altered to investigate its influence on the molecule's properties.

Investigation of Structure-Activity Relationships (SAR) in Synthesized Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. While specific SAR studies on this compound are not extensively documented in the public domain, valuable insights can be drawn from studies on structurally related compounds containing methoxybenzyl and benzyloxy moieties.

A study on the larvicidal activity of 2-hydroxy-4-methoxybenzaldehyde (B30951) and its derivatives provides a compelling case study. scispace.com The parent compound, 2-hydroxy-4-methoxybenzaldehyde, exhibited a certain level of activity. When the hydroxyl group was converted to a benzyloxy ether, forming 2-benzyloxy-4-methoxybenzaldehyde, the activity was enhanced. scispace.com This suggests that the introduction of the benzyl (B1604629) group can be beneficial for this particular biological activity. Further modifications and their effects on activity are detailed in the table below.

| Compound Name | Modification from 2-hydroxy-4-methoxybenzaldehyde | Relative Larvicidal Activity (LD50 µg/mL) |

| 2-hydroxy-4-methoxybenzaldehyde | - | 22 |

| 2-benzyloxy-4-methoxybenzaldehyde | Hydroxyl group converted to a benzyloxy ether | 10 |

| 2-hydroxybenzaldehyde | Removal of the methoxy group | 9 |

| 2-benzyloxybenzaldehyde | Removal of the methoxy group and conversion of hydroxyl to benzyloxy ether | 4.8 |

| Benzylphenyl ether | Removal of the aldehyde and methoxy groups, and conversion of hydroxyl to benzyloxy ether | 1.2 |

Data sourced from a study on larvicidal activity against Anopheles gambiae larvae. scispace.com

The presence of a methoxy group appears to have an antagonistic effect on the larvicidal activity. scispace.com

The conversion of a hydroxyl group to a benzyloxy ether enhances activity. scispace.com

A combination of removing the methoxy group and introducing a benzyloxy group leads to a significant improvement in activity. scispace.com

In another example, the optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold for the inhibition of the 12-lipoxygenase enzyme revealed that the methoxybenzyl moiety played a crucial role in the compound's potency and selectivity. nih.gov Modifications to the substitution pattern on the benzyl ring led to significant changes in inhibitory activity, highlighting the sensitivity of the biological target to the electronic and steric properties of this part of the molecule. nih.gov

Exploration of Bioisosteric Replacements within the Methoxybenzyloxy Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile.

Within the methoxybenzyloxy scaffold, several bioisosteric replacements could be explored. The methoxy group, for instance, could be replaced by other small, electron-donating groups such as an ethyl group or a hydroxyl group (which would then likely require protection). Alternatively, it could be replaced by bioisosteres with different electronic properties, such as a halogen (e.g., fluorine or chlorine) or a trifluoromethyl group, to probe the importance of the electronic nature of the substituent at that position.

The phenyl ring itself could be a target for bioisosteric replacement. It could be substituted with other aromatic systems, such as pyridine (B92270) or thiophene. This would alter the electronic distribution and hydrogen bonding capabilities of the scaffold, potentially leading to different interactions with a biological target.

The ether linkage is another point for potential modification. It could be replaced with a thioether, an amine, or an amide linkage to explore the impact of the linker's geometry and hydrogen bonding capacity on the molecule's activity.

Design and Synthesis of Labeled Analogues for Mechanistic Research

To investigate the mechanism of action, metabolic fate, and distribution of a compound, isotopically labeled analogues are invaluable tools. The design and synthesis of such labeled compounds require careful consideration of the label's position to ensure it is not lost during metabolic processes.

For this compound, several labeling strategies could be employed. A common approach is to introduce a radioactive isotope such as Carbon-14 (¹⁴C) or Tritium (B154650) (³H).

¹⁴C-Labeling: ¹⁴C could be incorporated into the methoxy group by using ¹⁴C-labeled methyl iodide in the synthesis of the 4-methoxybenzyl precursor. Alternatively, the aromatic ring could be labeled with ¹⁴C, although this is often a more complex synthetic challenge. A ¹⁴C label is generally preferred for metabolic studies as it is less likely to be exchanged. researchgate.net

³H-Labeling: Tritium labeling can often be achieved with higher specific activity. researchgate.net For this compound, tritium could be introduced into the benzyl position or onto the aromatic ring through catalytic tritiation of a suitable precursor.

The synthesis of these labeled analogues would follow similar synthetic routes as their unlabeled counterparts, with the introduction of the isotopic label at an appropriate step. These labeled molecules would then enable detailed in vitro and in vivo studies to trace the compound and its metabolites, providing crucial information for understanding its biological behavior. researchgate.net

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift, moving from traditional batch processes to continuous flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and greater efficiency. The synthesis of 2-(4-Methoxybenzyloxy)ethanol and its derivatives is well-suited for adaptation to these modern techniques.

Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers several advantages for the synthesis of ethers like this compound. A telescoped flow system has been successfully employed for the synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol, demonstrating the feasibility of multi-step reactions involving methoxybenzyl compounds in a continuous setup. cardiff.ac.ukresearchgate.net This approach allows for the separation and optimization of individual reaction steps, leading to significant process intensification. cardiff.ac.ukresearchgate.net Future research could focus on developing a continuous flow process for the etherification of ethylene (B1197577) glycol with 4-methoxybenzyl chloride, the primary route to this compound. This would enable precise control over temperature, pressure, and stoichiometry, potentially leading to higher yields and purity while minimizing waste.

Automated synthesis platforms, which combine robotics and software to perform chemical syntheses, represent another promising frontier. wikipedia.org These systems can perform a wide range of reactions, including the protection and deprotection of alcohols, with high throughput and reproducibility. merckmillipore.com Platforms like the Synple automated synthesizer utilize pre-filled reagent cartridges to generate, isolate, and purify products with minimal human intervention. merckmillipore.com The synthesis of this compound could be integrated into such platforms, allowing for rapid optimization of reaction conditions and the automated synthesis of a library of related derivatives for screening in various applications. The combination of artificial intelligence for route design and robotic automation for execution is accelerating the discovery and development of new molecules. youtube.com

| Parameter | Traditional Batch Synthesis | Flow Chemistry | Automated Synthesis Platforms |

|---|---|---|---|

| Reaction Control | Limited | Precise control over temperature, pressure, and mixing | High-precision robotic liquid handling and parameter control |

| Scalability | Often challenging | Easily scalable by extending reaction time | Designed for small-scale, high-throughput synthesis |

| Safety | Higher risk with large volumes of reagents | Improved safety due to small reaction volumes | Enhanced safety through automation and reduced handling |

| Efficiency | Lower throughput, labor-intensive | Higher throughput, potential for continuous operation | Rapid synthesis of multiple compounds in parallel |

Emerging Catalytic Transformations Involving Methoxybenzyloxy Substrates

The p-methoxybenzyl (PMB) ether is a widely used protecting group for alcohols due to its stability under various conditions and its selective removal. Research into new catalytic methods for the cleavage of PMB ethers is an active area, with a focus on developing milder and more selective reagents. These emerging catalytic transformations are directly applicable to this compound and its derivatives.

Recent advancements have led to the development of metal-free photoredox catalysis for the oxidative deprotection of PMB ethers. nih.gov This method utilizes visible light and air as a green oxidant, offering an environmentally benign alternative to traditional heavy metal oxidants. nih.gov Another innovative approach involves the use of electronically tuned nitroxyl (B88944) radical catalysts for the chemoselective oxidation of PMB ethers. organic-chemistry.org This system demonstrates high efficiency and selectivity, even in the presence of other sensitive functional groups. organic-chemistry.org Furthermore, heterogeneous catalysts, such as polymer-supported sulfonamides and oxovanadium catalysts, are being explored for the nucleophilic deprotection of PMB ethers, which can simplify product purification and allow for catalyst recycling. nih.govresearcher.life

Future research in this area could focus on expanding the scope of these new catalytic systems to a wider range of substrates incorporating the this compound motif. Investigating the compatibility of these catalysts with other functional groups will be crucial for their application in complex molecule synthesis. The development of catalytic systems that can differentiate between various benzyl-type protecting groups would also be a significant advancement. acs.org

| Catalytic System | Key Features | Potential Advantages |

|---|---|---|

| Metal-Free Photoredox Catalysis | Utilizes visible light and air as an oxidant. nih.gov | Environmentally friendly, mild reaction conditions. |

| Nitroxyl Radical Catalysis | Highly chemoselective oxidation. organic-chemistry.org | Tolerates a broad range of functional groups. |

| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants. nih.govresearcher.life | Facilitates catalyst recovery and reuse, simplifies purification. |

| Iron(III) Chloride Catalysis | Effective for deprotection of methoxyphenylmethyl-type ethers. | Can yield highly pure alcohols without column chromatography. researchgate.net |

Computational Design of Novel Reagents and Synthetic Routes

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new catalysts and synthetic pathways. mdpi.com The application of computational methods to the synthesis and reactions of this compound could lead to significant innovations.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of existing synthetic routes to this compound and to predict the feasibility of new transformations. rsc.org For instance, computational modeling can help in understanding the structure-activity relationships of catalysts used for the etherification reaction or for the deprotection of the PMB group. ethz.ch This knowledge can guide the design of more efficient and selective catalysts. mdpi.com

Furthermore, deep learning models are emerging as powerful tools for generating novel catalyst and ligand candidates. rsc.org By training these models on large datasets of computational and experimental data, it is possible to predict the performance of new catalysts and to design synthetic routes with improved efficiency and sustainability. Future research could involve the development of a computational workflow to design a bespoke catalyst for the synthesis of this compound, optimized for high yield and selectivity under mild conditions. This could also be extended to designing novel reagents for the selective functionalization of the free hydroxyl group in the presence of the PMB ether.

Applications in Supramolecular Chemistry and Materials Science

The structural features of this compound, particularly the presence of an aromatic ring and a flexible side chain with a hydroxyl group, make it an interesting building block for supramolecular chemistry and materials science.

In supramolecular chemistry, non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces are used to construct large, well-organized assemblies. The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, while the methoxybenzyl group can participate in π-π stacking interactions. These properties could be exploited to design self-assembling systems, such as gels, liquid crystals, or molecular capsules. Future research could explore the incorporation of this compound into larger molecular architectures to create functional supramolecular materials with applications in sensing, catalysis, or drug delivery.

In materials science, 4-methoxybenzyl alcohol is already used in the preparation of semiconductors and nanosheets. fishersci.ca The related compound this compound could be investigated as a monomer or a modifying agent in the synthesis of specialty polymers. chemimpex.com Its incorporation into polymer chains could impart specific properties such as enhanced thermal stability, altered solubility, or the ability to undergo post-polymerization modification after deprotection of the PMB group. This could lead to the development of new materials for coatings, adhesives, or advanced optical films. chemimpex.com

Interdisciplinary Research with Biological and Nanoscience Fields

The interface between chemistry, biology, and nanoscience offers exciting opportunities for the development of new technologies. The methoxybenzyl moiety is found in many biologically active molecules and is used as a protecting group in the synthesis of pharmaceuticals. This suggests that derivatives of this compound could have interesting biological properties or serve as intermediates in the synthesis of bioactive compounds. google.com

In the field of nanoscience, the functionalization of nanoparticles to impart specific properties is a key area of research. ebrary.net Methoxy-functionalized ionic liquids have been used to stabilize ruthenium nanoparticles for catalytic applications. mdpi.com Similarly, silanes with methoxy (B1213986) groups have been used to coat synthetic antiferromagnetic nanoparticles for biomedical applications. nih.gov The hydroxyl group of this compound provides a convenient handle for attaching it to the surface of nanoparticles, while the methoxybenzyl group could influence the nanoparticles' solubility, stability, and interactions with biological systems. Future research could focus on creating this compound-functionalized nanoparticles for applications in drug delivery, medical imaging, or as novel catalysts. For example, functionalized nanoparticles could be designed to release a therapeutic agent upon cleavage of the PMB ether in a specific biological environment. The development of such systems could have a significant impact on the treatment of various diseases. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methoxybenzyloxy)ethanol, and how is its structural integrity confirmed?

Answer: this compound is typically synthesized via alkylation of 4-methoxybenzyl alcohol derivatives with ethylene glycol or its analogs under mild basic conditions. For example, isotopic labeling (e.g., ¹³C) is achieved by reacting 4-methoxybenzyl alcohol with ¹³C-enriched ethylene oxide derivatives . Structural confirmation relies on advanced analytical techniques:

Q. How is this compound utilized as a protecting group in organic synthesis, and what advantages does it offer?

Answer: The para-methoxybenzyl (PMB) group in this compound serves as a robust alcohol-protecting agent. Key advantages include:

- Stability : Resists acidic/basic conditions but is cleavable via oxidative methods (e.g., DDQ or CAN) .

- Neutral Reaction Conditions : Compatible with sensitive substrates, avoiding harsh acids/bases required for other benzyl-type protectants .

- Ease of Characterization : Distinct NMR signals for the PMB moiety aid in monitoring reaction progress .

Advanced Research Questions

Q. What factors govern the acid-catalyzed degradation kinetics of this compound, and how do structural modifications impact reaction rates?

Answer: Acid-catalyzed degradation follows pseudo-first-order kinetics, with rates influenced by:

- Nucleus Type : H (p-hydroxyphenyl) > G (guaiacyl) > S (syringyl) due to steric and electronic effects .

- Phenolic vs. Non-Phenolic : Phenolic analogs (e.g., 2-(4-hydroxybenzyloxy)ethanol) degrade faster due to enhanced benzyl cation stabilization .

Q. Table 1: Relative Reaction Rates Under Acidic Conditions

| Nucleus Type | Phenolic (P) vs. Non-Phenolic (N) | Relative Rate (Pseudo-First-Order k) |

|---|---|---|

| H | P | Highest |

| H | N | ~50% slower than P |

| G | P | Intermediate |

| S | P | Slowest |

Data derived from lignin model compound studies .

Q. What methodological approaches are employed to study reaction mechanisms involving this compound, particularly using isotopic labeling?

Answer: ¹³C-labeled this compound is synthesized to track reaction pathways:

- Synthesis : React 4-methoxybenzyl alcohol with ¹³C-enriched ethylene glycol derivatives under Mitsunobu or Williamson conditions .

- Mechanistic Tracking : Use ¹³C NMR to monitor isotopic redistribution during reactions (e.g., acid-catalyzed hydrolysis or Pd-catalyzed coupling) .

- Kinetic Isotope Effects (KIE) : Compare labeled vs. unlabeled compounds to identify rate-determining steps .

Q. How does this compound participate in transition metal-catalyzed reactions, and how are conditions optimized?

Answer: In Pd-catalyzed oxyalkynylation, this compound acts as a ligand or intermediate:

Q. Table 2: Key Parameters for Pd-Catalyzed Reactions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–50°C | Higher temps risk decomposition |

| Solvent | CH₂Cl₂ | Maximizes substrate solubility |

| Catalyst Loading | 1–5 mol% Pd | Lower loadings reduce costs |

Q. How is this compound applied in stereoselective synthesis, and what challenges arise in maintaining enantiomeric purity?

Answer: The compound is used to install chiral PMB-protected alcohols in natural product synthesis (e.g., borrelidin intermediates):

- Stereochemical Control : Employ asymmetric catalysis (e.g., chiral Pd complexes) during PMB protection .

- Challenges :

- Epimerization : Minimized by avoiding strong acids/bases during deprotection.

- Byproducts : Use aqueous workup or chromatography to remove lepidine ether byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.